N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide
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Overview
Description
N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a methoxy group on a pyrimidine ring, and a carboxamide functional group. These structural features contribute to its reactivity and potential utility in different chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-acetylphenylamine with 6-methoxypyrimidine-4-carboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-(3-carboxyphenyl)-6-methoxypyrimidine-4-carboxamide.
Reduction: Formation of N-(3-hydroxyphenyl)-6-methoxypyrimidine-4-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The compound’s structural features allow it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces with its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-6-methoxypyrimidine-4-carboxamide
- N-(3-acetylphenyl)-4-methoxypyrimidine-6-carboxamide
- N-(3-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide
Uniqueness
N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide stands out due to the specific positioning of the acetyl and methoxy groups, which can influence its reactivity and binding properties. This unique arrangement can result in distinct biological activities and chemical behaviors compared to its analogs .
Properties
IUPAC Name |
N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-9(18)10-4-3-5-11(6-10)17-14(19)12-7-13(20-2)16-8-15-12/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFXBXMXWYVRBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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